15-Acetyltrimoprostil
Description
15-Acetyltrimoprostil is a synthetic prostaglandin analog characterized by an acetyl group at the 15-position of its core structure. Prostaglandin analogs are widely utilized in therapeutic applications, including the management of glaucoma and gastrointestinal disorders, due to their ability to modulate receptor-mediated pathways such as intraocular pressure reduction or cytoprotective effects on gastric mucosa .
Properties
CAS No. |
81397-66-2 |
|---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-3-acetyloxy-4,4-dimethyloct-1-enyl]-3-methyl-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H40O5/c1-6-7-16-25(4,5)23(30-19(3)26)15-14-20-18(2)17-22(27)21(20)12-10-8-9-11-13-24(28)29/h8,10,14-15,18,20-21,23H,6-7,9,11-13,16-17H2,1-5H3,(H,28,29)/b10-8-,15-14+/t18-,20+,21-,23-/m1/s1 |
InChI Key |
QJTQYLVQNAWNEB-RGVWXMIZSA-N |
SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)OC(=O)C |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)C)OC(=O)C |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)OC(=O)C |
Synonyms |
15-acetyloxy-11,16,16-trimethyl-9-oxoprosta-5,13-dien-1-oic acid 15-acetyltrimoprostil Ro 22-6923 Ro-22-6923 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Prostaglandin Analogs
- 15-Acetyltrimoprostil vs. Travoprost: The acetyl group in 15-Acetyltrimoprostil replaces Travoprost’s trifluoromethylphenoxy moiety, likely altering lipophilicity and tissue penetration. Travoprost’s fluorine-rich structure enhances ocular retention, a critical factor in glaucoma therapy .
- 15-epi Diastereomer : The inversion of stereochemistry at the 15-position (15S vs. 15R) significantly reduces biological activity, as seen in chromatographic response factors (relative response factor: 1.0 for Travoprost vs. 0.5 for the 15-epi form) .
Pharmacokinetic and Pharmacodynamic Insights
While direct pharmacokinetic data for 15-Acetyltrimoprostil is unavailable, comparisons can be extrapolated from structural analogs:
- Receptor Affinity: Functional groups at the 15-position critically determine prostaglandin receptor (e.g., FP receptor) binding. The acetyl group may offer a balance between stability and affinity, whereas bulky substituents (e.g., trifluoromethylphenoxy) enhance specificity but limit metabolic flexibility .
Research Findings and Clinical Implications
- Stability and Efficacy : The acetyl modification in 15-Acetyltrimoprostil may mitigate rapid enzymatic degradation, a common issue with natural prostaglandins. This aligns with trends observed in 15-Ketobimatoprost, where ketone groups stabilize the molecule as a metabolite .
- Stereochemical Sensitivity : The 15-epi diastereomer’s reduced activity underscores the importance of stereochemistry in drug design, emphasizing the need for precise synthesis to avoid inactive impurities .
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